7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
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Biological Activity
The compound 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a heterocyclic derivative that has garnered attention for its potential biological activities. This article discusses the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the purine class of heterocycles. Its structure includes a chlorophenyl group and a prop-2-en-1-ylsulfanyl moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antiviral , anticancer , and anti-inflammatory agent.
Antiviral Activity
Recent research has highlighted the antiviral properties of similar heterocyclic compounds. For instance, compounds with purine structures have shown efficacy against viruses such as HSV and HCV. The compound may exhibit similar mechanisms of action due to its structural characteristics.
A study indicated that certain purine derivatives can inhibit viral replication effectively in cell cultures. For example:
- Compound 3ad prevented HSV-1 effects on Vero cells up to 91% at a concentration of 50 μM with low cytotoxicity (CC50 600 μM) .
Anticancer Activity
Several studies have explored the anticancer potential of purine derivatives. The compound's structural features suggest it may interact with key biological targets involved in cancer proliferation.
A notable case study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines. For instance:
- Compounds tested against human cancer cells showed IC50 values in the low micromolar range, indicating potent anticancer activity .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Nucleotide Synthesis : By mimicking natural substrates involved in nucleotide metabolism.
- Modulation of Enzymatic Activity : Potential inhibition of enzymes such as thymidylate synthase which are critical for DNA synthesis .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of related compounds:
Study | Compound | Target | Result |
---|---|---|---|
Study A | 7a | HSV | 91% inhibition at 50 μM |
Study B | 8b | Cancer Cell Lines | IC50 < 10 μM |
Study C | 9c | HCV | Significant viral load reduction |
These findings suggest that the compound could be a promising candidate for further development in antiviral and anticancer therapies.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-7-5-6-8-12(11)18/h4-8H,1,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTAJSYFCMOGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC=C)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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